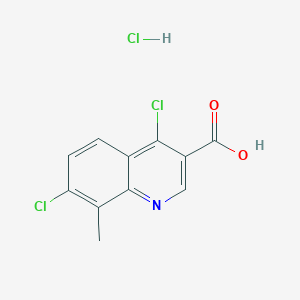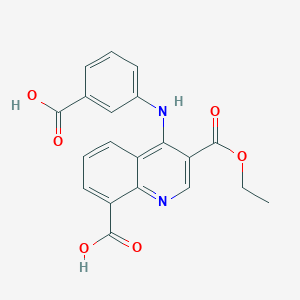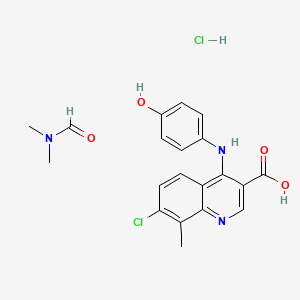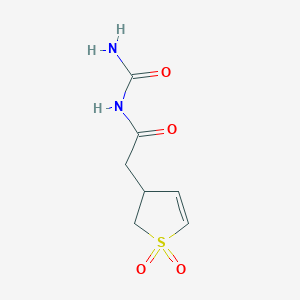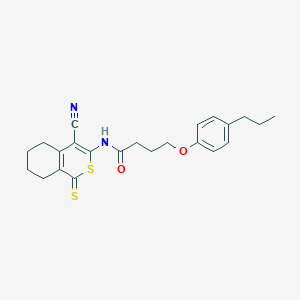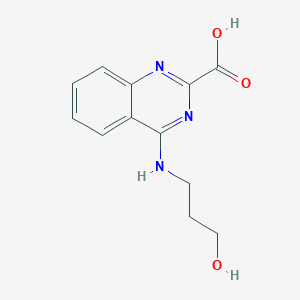
4-(3-Hydroxypropylamino)quinazoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Hydroxypropylamino)quinazoline-2-carboxylic acid is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropylamino)quinazoline-2-carboxylic acid typically involves the following steps:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process and improves yield.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and efficiency.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale microwave-assisted and metal-mediated reactions due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropylamino)quinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the quinazoline ring into dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-2,4-dicarboxylic acid.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-(3-Hydroxypropylamino)quinazoline-2-carboxylic acid has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropylamino)quinazoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dicarboxylic acid: Similar in structure but lacks the hydroxypropylamino group.
Dihydroquinazoline derivatives: Reduced form of quinazoline derivatives.
Substituted quinazoline derivatives: Various derivatives with different functional groups.
Uniqueness
4-(3-Hydroxypropylamino)quinazoline-2-carboxylic acid is unique due to its hydroxypropylamino group, which imparts specific biological activities and chemical reactivity .
Properties
IUPAC Name |
4-(3-hydroxypropylamino)quinazoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-7-3-6-13-10-8-4-1-2-5-9(8)14-11(15-10)12(17)18/h1-2,4-5,16H,3,6-7H2,(H,17,18)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIMXCKOAVQTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
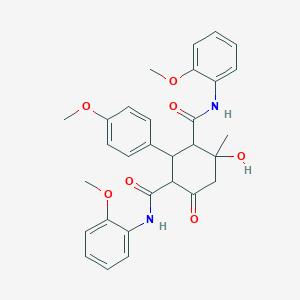
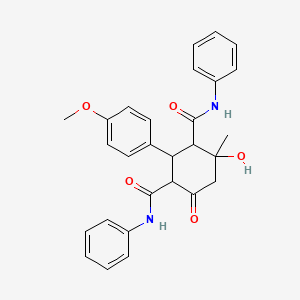
METHYL}QUINOLIN-8-OL](/img/structure/B7752890.png)
![7-(Pyridin-2-yl{[2-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol](/img/structure/B7752891.png)
![1-benzyl-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B7752911.png)
![2-((3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B7752917.png)
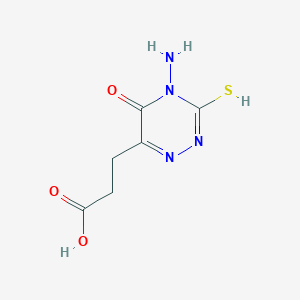
![2-[6,8-Dimethyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7752923.png)
![4-Chlorobenzo[h]quinoline-3-carboxylic acid](/img/structure/B7752930.png)
